InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
and the Canonical SMILES representation is C(CS(=O)(=O)[O-])CBr.[Na+]
.
Sodium 3-bromopropanesulfonate functions as an effective anionic surfactant in the synthesis of high-silicon-content SAPO(4)-5 zeolites. [] These zeolites are microporous materials with various applications in catalysis, adsorption, and ion exchange. The surfactant plays a crucial role in directing the crystallization process and influencing the final structure and properties of the synthesized zeolite. []
While not directly mentioned in the provided papers, sodium 3-bromopropanesulfonate's structural similarity to sodium 3-methylsalicylate, another sulfonate compound, suggests its potential application in enhancing the conductivity of organic electronic materials. [] Sodium 3-methylsalicylate has been shown to improve the conductivity and stability of PEDOT:PSS electrodes, leading to higher efficiency in flexible organic light-emitting diodes (OLEDs). [] Given the similar chemical nature, sodium 3-bromopropanesulfonate might exhibit comparable effects and warrants further investigation for use in organic electronics.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2